molecular formula C14H12ClF3N2O2 B2943542 N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide CAS No. 866050-47-7

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2943542
CAS No.: 866050-47-7
M. Wt: 332.71
InChI Key: SCMHGHSEXZZVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H12ClF3N2O2 and its molecular weight is 332.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Carcinogenicity Studies

  • A study examined the metabolic pathways of various chloroacetamide herbicides, including compounds with structural similarities to N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide. It revealed complex metabolic activation pathways leading to DNA-reactive products, suggesting potential carcinogenicity in specific compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antituberculosis Activity

  • A paper discussed the synthesis and characterization of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide, showing potential relevance in antituberculosis research (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Anticancer Properties

  • Research explored derivatives of 4-anilinoquinazolines, including 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, for their apoptotic induction and anticancer potential. This work demonstrates the therapeutic relevance of structurally similar compounds (Sirisoma et al., 2009).

Tubulin-Polymerization Inhibition

  • Another study focused on 4-(N-Cycloamino)phenylquinazolines, including derivatives of 2-chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline, as tubulin-polymerization inhibitors. This indicates the potential application in cancer treatment (Wang et al., 2014).

Photochemical Degradation Studies

  • Research on the photodegradation of metolachlor, which contains a structure similar to the compound , provided insights into the environmental fate and degradation pathways of such chemicals (Mathew & Khan, 1996).

Phosphodiesterase Inhibition

  • CHF6001, a phosphodiesterase 4 inhibitor with a chemical structure related to the compound, has been studied for its anti-inflammatory properties and potential application in pulmonary diseases (Villetti et al., 2015).

Molecular Structure and Chemosensor Applications

  • A study on the structural aspects of quinolin-8-yloxy acetamides suggests potential applications as chemosensors, highlighting the versatility of such compounds in analytical chemistry (Karmakar, Sarma, & Baruah, 2007).

Properties

IUPAC Name

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2/c1-7-3-9-8(6-22-2)4-12(15)19-11(9)5-10(7)20-13(21)14(16,17)18/h3-5H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHGHSEXZZVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C(C=C2COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.